COX-2 and 15-LOX Inhibition vs. Celecoxib
Cox-2-IN-27 demonstrates equivalent COX-2 inhibitory potency to the reference drug celecoxib (IC50 = 0.045 µM) [1]. Crucially, it provides double the 15-LOX inhibitory activity (IC50 = 1.67 µM) relative to the reference compound quercetin (IC50 = 3.34 µM) [1]. This establishes a dual inhibition profile that is not found in the single-target comparator celecoxib.
15-LOX IC50: 1.67 µM vs. quercetin 3.34 µM
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | COX-2: 0.045 µM; 15-LOX: 1.67 µM |
| Comparator Or Baseline | Celecoxib: COX-2 IC50 = 0.045 µM; Quercetin: 15-LOX IC50 = 3.34 µM |
| Quantified Difference | COX-2 potency is equivalent; 15-LOX potency is 2.0-fold higher than quercetin |
| Conditions | In vitro enzyme inhibition assays as described in Maghraby et al., 2020 [1]. |
Why This Matters
Procurement of Cox-2-IN-27 enables dual-target experimental designs, potentially exploring mechanisms beyond single COX-2 inhibition.
- [1] Maghraby MT, et al. Novel class of benzimidazole-thiazole hybrids: The privileged scaffolds of potent anti-inflammatory activity with dual inhibition of cyclooxygenase and 15-lipoxygenase enzymes. Bioorg Med Chem. 2020 Apr 1;28(7):115403. View Source
